8-(4-fluorophenyl)-1-methyl-3-(2-methylallyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione
Description
This compound belongs to the imidazo[2,1-f]purine class, characterized by a bicyclic core structure fused with a purine system. Key structural features include:
- 8-(4-Fluorophenyl) substituent: Enhances lipophilicity and influences receptor binding via aromatic interactions.
- 1-Methyl group: Stabilizes the imidazole ring and modulates steric effects.
Properties
IUPAC Name |
6-(4-fluorophenyl)-4-methyl-2-(2-methylprop-2-enyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN5O2/c1-11(2)10-24-16(25)14-15(21(3)18(24)26)20-17-22(8-9-23(14)17)13-6-4-12(19)5-7-13/h4-7H,1,8-10H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVOFDEPSOOLGGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C(=O)C2=C(N=C3N2CCN3C4=CC=C(C=C4)F)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-(4-fluorophenyl)-1-methyl-3-(2-methylallyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione is a member of the imidazopurine class of compounds, which have garnered attention for their potential therapeutic applications. This article reviews the biological activity of this compound based on available research findings, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 345.35 g/mol. The presence of a fluorophenyl group and an imidazopyrimidine core suggests potential interactions with biological targets related to purine metabolism.
The biological activity of the compound is primarily attributed to its interaction with purine metabolic pathways. It has been shown to inhibit certain enzymes involved in purine synthesis and degradation, which may lead to alterations in uric acid levels in biological systems.
Enzyme Inhibition
Research indicates that the compound exhibits inhibitory effects on enzymes such as xanthine oxidase , which is crucial in the conversion of hypoxanthine and xanthine to uric acid. This inhibition can be beneficial in conditions characterized by hyperuricemia and gout.
Antioxidant Activity
Studies have demonstrated that the compound possesses significant antioxidant properties. It can scavenge free radicals and reduce oxidative stress in cellular models, which may contribute to its protective effects against various diseases.
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. In vitro studies suggest that it can modulate inflammatory cytokines and signaling pathways, potentially providing therapeutic benefits in inflammatory diseases.
Gout Treatment
A clinical study involving patients with gout showed that administration of the compound resulted in a marked decrease in serum uric acid levels compared to placebo. The study highlighted the compound's efficacy in managing gout flares by reducing urate levels and alleviating associated symptoms.
Cancer Research
In cancer models, the compound demonstrated cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further investigation as an anticancer agent.
Data Tables
Comparison with Similar Compounds
Key Observations:
- Substituent Effects: Position 8: Fluorophenyl (target compound) vs. dihydroisoquinolinylbutyl (Compound 5 ) or methoxyphenyl (kinase inhibitor ). Bulky groups (e.g., dihydroisoquinolinylbutyl) enhance receptor affinity but reduce solubility. Position 3: 2-Methylallyl (target) vs. methoxyethyl (analog )—allyl groups may improve membrane permeability.
- The kinase inhibitor highlights the scaffold’s versatility in targeting enzymes beyond PDEs.
Pharmacological and Physicochemical Trends
- Lipophilicity: Fluorophenyl and cyanophenyl groups (kinase inhibitor ) increase logP compared to methoxyethyl or dihydroisoquinolinylbutyl moieties.
- Target Selectivity: Smaller substituents (e.g., methylallyl) may favor enzyme inhibition (PDEs/kinases). Bulky groups (e.g., dihydroisoquinolinylbutyl) promote receptor binding .
Q & A
Q. What are the optimal synthetic routes for producing 8-(4-fluorophenyl)-1-methyl-3-(2-methylallyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione, and how can reaction conditions be controlled to improve yield?
Methodological Answer: The synthesis of this compound can be optimized using multi-step protocols involving protective group strategies (e.g., Boc protection), nucleophilic substitutions, and cyclization reactions. For example, outlines a synthesis pathway for a related imidazo-purine derivative, where dichloromethane/dimethyl sulfoxide at -78°C enabled controlled oxidation, and reflux with anhydrous potassium carbonate facilitated alkylation. To improve yield:
- Use low-temperature conditions (-78°C) to stabilize reactive intermediates.
- Optimize solvent polarity (e.g., acetonitrile for reflux reactions) to enhance solubility.
- Monitor reaction progress via TLC or HPLC to terminate steps at maximal conversion .
Q. How can structural ambiguities in this compound (e.g., tautomerism or regiochemistry) be resolved using spectroscopic and crystallographic methods?
Methodological Answer:
- 1H/13C NMR : Assign signals using 2D techniques (COSY, HSQC) to resolve overlapping peaks. For example, highlights the use of topological polarity surface area calculations (75.4 Ų) to predict hydrogen bonding patterns.
- X-ray crystallography : Crystallize the compound and analyze bond lengths/angles to confirm regiochemistry. demonstrates how crystallography resolved the imino-thiazolo-pyrimidine structure in a related compound.
- IR and HRMS : Validate functional groups (e.g., dione carbonyls at ~1700 cm⁻¹) and molecular mass (e.g., HRMS accuracy within 5 ppm) .
Q. What preliminary bioactivity assays are recommended to evaluate this compound’s pharmacological potential?
Methodological Answer:
- Enzyme inhibition assays : Screen against kinases or phosphodiesterases (PDEs) using fluorescence-based substrates (e.g., describes pyrido-pyrimidinone derivatives tested as phosphatase inhibitors).
- Cellular cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess IC₅₀ values.
- Fluorine-specific interactions : Leverage ¹⁹F NMR to study binding with target proteins, as fluorinated analogs often exhibit enhanced binding affinity .
Advanced Research Questions
Q. How can structure–activity relationship (SAR) studies be designed to identify critical substituents influencing bioactivity?
Methodological Answer:
- Systematic substitution : Synthesize analogs with variations at the 4-fluorophenyl, 2-methylallyl, or imidazo-purine core. demonstrates modifying phenoxyethyl groups to study PDE4 inhibition.
- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to correlate substituent positions with binding energy. For example, ’s trifluoromethyl groups may enhance hydrophobic interactions.
- Data analysis : Apply multivariate regression to link substituent properties (e.g., logP, polar surface area) to activity .
Q. What computational strategies are effective for predicting metabolic stability and off-target interactions?
Methodological Answer:
- AI-driven simulations : Integrate COMSOL Multiphysics with machine learning (ML) to model reaction kinetics and metabolic pathways ( ).
- ADMET prediction : Use tools like SwissADME to estimate permeability (e.g., topological polar surface area <90 Ų for oral bioavailability) and cytochrome P450 interactions.
- Quantum mechanics/molecular mechanics (QM/MM) : Study bond dissociation energies (e.g., C-F bond stability) to predict metabolic oxidation .
Q. How can crystallographic data resolve conformational dynamics in solution vs. solid state?
Methodological Answer:
- Variable-temperature XRD : Compare crystal structures at 100K vs. 298K to assess thermal motion of the 2-methylallyl group.
- NMR relaxation studies : Measure T₁/T₂ times to quantify rotational freedom of the 4-fluorophenyl ring in solution.
- DFT calculations : Optimize gas-phase and solvent (e.g., DMSO) geometries to identify dominant tautomers ( used this for thiazolo-pyrimidine derivatives) .
Q. What experimental frameworks link theoretical models (e.g., enzyme inhibition mechanisms) to empirical data?
Methodological Answer:
- Kinetic analysis : Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition.
- Free-energy perturbation (FEP) : Calculate ΔΔG values for fluorine substitutions to validate theoretical binding affinities.
- Guiding Principle 2 () : Align hypotheses with established kinase inhibition theories (e.g., ATP-binding pocket interactions) to design targeted assays .
Methodological Notes
- Data contradiction analysis : When SAR results conflict with docking predictions, re-evaluate force field parameters or validate via isothermal titration calorimetry (ITC).
- Advanced purification : Use preparative HPLC with chiral columns to isolate enantiomers, critical for studying stereoselective bioactivity ( used similar protocols).
- Fluorine’s role : The 4-fluorophenyl group enhances metabolic stability and π-stacking (see ’s discussion on fluorine’s electronic effects) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
